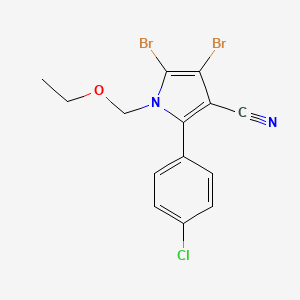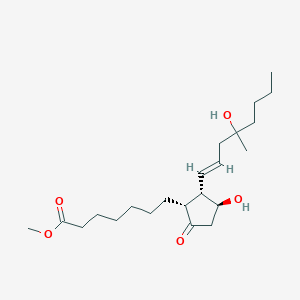
8-Epimisoprostol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Epimisoprostol is a synthetic analog of prostaglandin E1, which is a naturally occurring compound in the body. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is primarily known for its role in medical and pharmaceutical applications, particularly in the treatment of gastric ulcers and as a labor-inducing agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Epimisoprostol involves several steps, starting from commercially available starting materials. The key steps include the formation of the cyclopentane ring, introduction of the hydroxyl groups, and the formation of the ester linkage. The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The production environment is strictly controlled to prevent contamination and ensure consistency in the final product .
Análisis De Reacciones Químicas
Types of Reactions: 8-Epimisoprostol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
8-Epimisoprostol has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new synthetic methods.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating gastric ulcers, inducing labor, and managing postpartum hemorrhage.
Industry: Used in the production of pharmaceuticals and as a research tool in drug development
Mecanismo De Acción
8-Epimisoprostol exerts its effects by binding to prostaglandin receptors on target cells. This binding activates intracellular signaling pathways that lead to various physiological responses. For example, in the stomach, it reduces gastric acid secretion by inhibiting adenylate cyclase, which decreases cyclic AMP levels and proton pump activity. In the uterus, it induces contractions by increasing intracellular calcium levels .
Comparación Con Compuestos Similares
Misoprostol: Another prostaglandin E1 analog used for similar medical applications.
Dinoprostone: A naturally occurring prostaglandin E2 used for labor induction.
Carboprost: A synthetic prostaglandin F2α analog used to control postpartum hemorrhage
Uniqueness: 8-Epimisoprostol is unique in its specific stereochemistry, which can influence its binding affinity and activity at prostaglandin receptors. This makes it a valuable compound for studying the structure-activity relationships of prostaglandins and developing new therapeutic agents.
Propiedades
Fórmula molecular |
C22H38O5 |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
methyl 7-[(1R,2S,3S)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18+,20+,22?/m1/s1 |
Clave InChI |
OJLOPKGSLYJEMD-NXRIWZSXSA-N |
SMILES isomérico |
CCCCC(C)(C/C=C/[C@@H]1[C@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O |
SMILES canónico |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


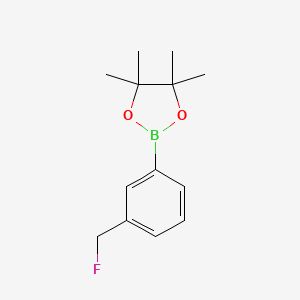
![4'-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide](/img/structure/B15201847.png)
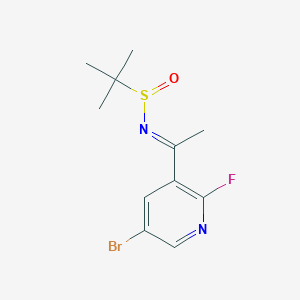
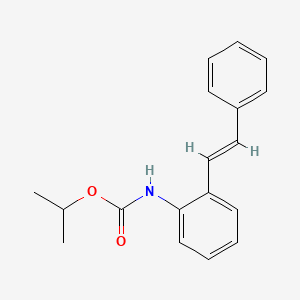
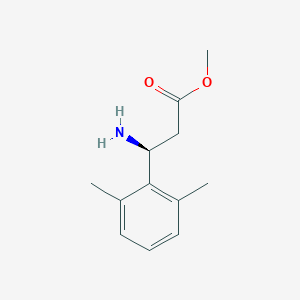


![trans-2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol](/img/structure/B15201896.png)
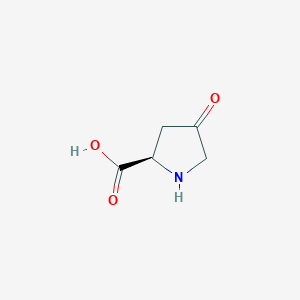
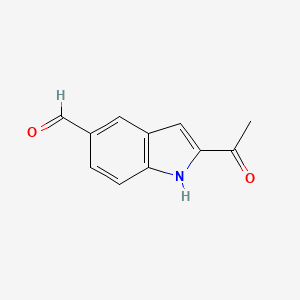
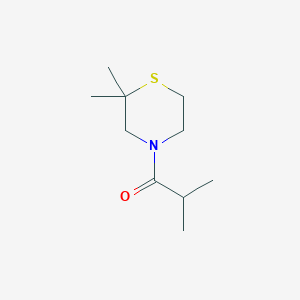
![1-(Benzo[b]thiophen-7-yl)ethan-1-ol](/img/structure/B15201926.png)
